molecular formula C15H10N2O3 B2565809 4-hydroxy-3-[(1E)-[(pyridin-3-yl)imino]methyl]-2H-chromen-2-one CAS No. 304685-63-0

4-hydroxy-3-[(1E)-[(pyridin-3-yl)imino]methyl]-2H-chromen-2-one

Cat. No.: B2565809
CAS No.: 304685-63-0
M. Wt: 266.256
InChI Key: SZSBFKKJKKYCBQ-RQZCQDPDSA-N
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Description

4-hydroxy-3-[(1E)-[(pyridin-3-yl)imino]methyl]-2H-chromen-2-one is a synthetic derivative of 4-hydroxycoumarin, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound features a conjugated Schiff base structure, formed by linking the 4-hydroxycoumarin core to a pyridin-3-yl group via an imino bridge. The synthesis of such derivatives typically involves the acid-catalyzed condensation of 4-hydroxycoumarin with the appropriate aldehyde, in this case, pyridine-3-carbaldehyde . Compounds based on the 4-hydroxycoumarin structure have been extensively investigated for a wide spectrum of biological applications. Research on analogous molecules has demonstrated potential for anticoagulant , anticancer , antifungal , antibacterial , and anti-inflammatory activities . The specific structural motif of this compound, combining a coumarin with a pyridine ring, suggests it may be of significant interest in biochemical probe discovery and pharmacological research . Its potential mechanism of action could involve enzyme inhibition or modulation of key cellular pathways, which should be confirmed through targeted experimental studies . Researchers value this class of compounds for developing novel therapeutic agents and studying protein-ligand interactions. The presence of the 4-hydroxycoumarin core and the aromatic nitrogen-containing ring makes this a promising candidate for further investigation in drug discovery and development programs . Please note: This product is offered exclusively for research purposes and is classified as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-hydroxy-3-(pyridin-3-yliminomethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-14-11-5-1-2-6-13(11)20-15(19)12(14)9-17-10-4-3-7-16-8-10/h1-9,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSBFKKJKKYCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=CN=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-[(1E)-[(pyridin-3-yl)imino]methyl]-2H-chromen-2-one typically involves the condensation of 4-hydroxycoumarin with pyridine-3-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Synthetic Routes and Condensation Reactions

The compound is synthesized via Knoevenagel condensation between 4-hydroxycoumarin derivatives and pyridine-containing aldehydes or amines. Microwave-assisted methods significantly enhance efficiency:

MethodCatalystSolventTemperature (°C)Yield (%)Source
Conventional heatingImidazoleCH₃CN6532
Microwave-assistedNoneEthanol/H₂O120 (microwave)87

Mechanistically, imidazole acts as an amphoteric catalyst, facilitating:

  • Formation of a Knoevenagel adduct between 4-hydroxycoumarin and aldehyde (A ).

  • Generation of an imidazolium ylide (C ) from 2-bromoacetophenone.

  • Nucleophilic attack of C on A , followed by cyclization to yield the product .

Schiff Base Formation

Reaction with substituted pyridinylamines produces structurally diverse derivatives. Key examples include:

Product SubstituentReactantYield (%)Characterization Data (IR, NMR)
5-Chloro-pyridin-2-ylimino2-amino-5-chloropyridine66IR: 1730 cm⁻¹ (C=O); ¹H NMR: δ 8.10 (s, Pyr-H)
3-Benzyloxy-pyridin-2-ylimino2-amino-3-benzyloxypyridine38¹³C NMR: δ 175.2 (C=N); MS: [M⁺] = 294.8
2,6-Dihydroxy-pyrimidin-4-yl4-amino-2,6-dihydroxypyrimidine62IR: 3360 cm⁻¹ (O-H); ¹H NMR: δ 6.1 (s, Pyrim-H)

These reactions occur under reflux in ethanol for 6–8 hours, with yields influenced by steric and electronic effects of substituents .

Cyclization to Tetrazole Derivatives

Treatment with sodium azide induces cyclization, forming tetrazole rings:

Starting MaterialConditionsProduct StructureYield (%)
4a (5-Cl-pyridinylimino)NaN₃, DMF, 80°C, 12 hTetrazol-5-yl chromenone68
4e (2,6-diOH-pyrimidinylimino)NaN₃, acetone, 70°C, 10 hDihydroxypyrimidinyl tetrazole55

Key spectral features post-cyclization include:

  • IR : Loss of C=N stretch (~1630 cm⁻¹), emergence of tetrazole ring vibrations (~1450 cm⁻¹).

  • ¹H NMR : Downfield shift of pyridinyl protons (δ 8.7 → 9.2 ppm) .

Multi-Component Reactions

Imidazole-catalyzed three-component reactions yield dihydrofurocoumarins (DHFCs):

Aldehyde ComponentBromoacetophenone DerivativeDHFC Yield (%)
Benzaldehyde4-Bromoacetophenone82
4-Fluorobenzaldehyde4-Methylacetophenone95

Reaction mechanism involves:

  • Knoevenagel adduct formation between 4-hydroxycoumarin and aldehyde.

  • Imidazole-mediated nucleophilic attack by bromoacetophenone-derived ylide.

  • Cyclization to form the fused furan ring .

Functional Group Transformations

The hydroxyl group at C4 participates in O-glycosylation and acylation :

Reaction TypeReagentProductYield (%)
O-Glycosylation2,3,4,6-tetra-O-acetyl-α-D-glucosyl bromideGlucopyranosyl derivative58
AcylationAcetic anhydride4-Acetoxy chromenone89

Glycosylation requires phase-transfer catalysts (e.g., DTMAB), while acylation proceeds under mild acidic conditions .

Mechanistic Insights and Optimization

  • Microwave irradiation reduces reaction times from hours to minutes (e.g., 3 h → 2 min for tetrazole cyclization).

  • Electron-withdrawing groups on pyridinylamines (e.g., -Cl, -Br) enhance Schiff base stability, improving yields by 15–20% compared to electron-donating groups .

  • Solvent polarity critically impacts reaction pathways: polar aprotic solvents (DMF) favor tetrazole formation, while ethanol/water mixtures optimize multi-component reactions .

This compound’s reactivity profile underscores its versatility as a scaffold for synthesizing bioactive hybrids, with optimized protocols enabling gram-scale production for pharmacological studies.

Scientific Research Applications

Biological Activities

The compound has demonstrated a range of biological activities, which are summarized below:

Antimicrobial Activity

Research indicates that 4-hydroxy-3-[(1E)-[(pyridin-3-yl)imino]methyl]-2H-chromen-2-one exhibits moderate to good antimicrobial activity against various bacterial and fungal strains, including:

  • Bacteria : Staphylococcus aureus, Escherichia coli
  • Fungi : Candida albicans, Aspergillus niger.

Anticancer Properties

Studies have shown that derivatives of this compound possess cytotoxic effects on tumor cell lines. For instance:

  • Case Study : A related study on chromene derivatives highlighted their potential as anticancer agents with micromolar cytotoxic activity against several human tumor cell lines (e.g., MDA-MB231, HCT116) while showing low toxicity to normal fibroblasts .

Inhibitory Mechanisms

The compound's interaction with biological targets has been studied extensively:

  • It is suggested that the imino-pyridine substitution enhances its ability to inhibit key enzymes involved in cancer cell proliferation and microbial growth .

Future Directions in Research

The promising biological activities of this compound warrant further investigation into its mechanisms of action and potential therapeutic applications. Future research could focus on:

  • In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
  • Mechanistic Studies : Understanding the molecular pathways influenced by this compound.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-[(1E)-[(pyridin-3-yl)imino]methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of coumarin derivatives are highly influenced by substituents at the 3- and 4-positions. Below is a comparison with key analogues:

Table 1: Structural Analogues and Key Features
Compound Name Substituent at 3-Position Molecular Formula Key Features
4-Hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one Phenylimino C₁₆H₁₁NO₃ Higher lipophilicity; CAS 360762-44-3; used in corrosion inhibition studies
4-[(2-Hydroxyethyl)amino]-3-{(E)-[(2-hydroxyethyl)imino]methyl}-2H-chromen-2-one Hydroxyethylamino/hydroxyethylimino C₁₄H₁₅N₂O₄ Enhanced water solubility due to polar hydroxyethyl groups
(E)-4-((4-Chlorophenylimino)methyl)-7-methoxy-2H-chromen-2-one 4-Chlorophenylimino + 7-methoxy C₁₇H₁₂ClNO₃ Strong acetylcholinesterase inhibition (IC₅₀ ~1.2 µM); m.p. 161–163°C
4-Hydroxy-3-[(E)-3-phenylprop-2-enoyl]-2H-chromen-2-one Chalcone (propenoyl) C₁₈H₁₂O₄ Extended conjugation; monoclinic crystal system (P21/c)
3-(Benzimidazole-carbonyl)-2H-chromen-2-one Benzimidazole-carbonyl C₁₇H₁₀N₂O₃ Broad-spectrum antibacterial activity (MIC ≤8 µg/mL against S. aureus)

Physicochemical and Spectroscopic Properties

Substituents significantly alter solubility, melting points, and spectral characteristics:

Table 2: Comparative Physicochemical Properties
Compound Name Solubility Melting Point (°C) UV-Vis λₘₐₓ (nm) Notable NMR Shifts (¹H, δ ppm)
4-Hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one Low (DMSO) N/A 320–340 8.75 (s, imino H), 6.8–7.6 (aromatic H)
4-[(2-Hydroxyethyl)amino]-3-{(E)-[(2-hydroxyethyl)imino]methyl}-2H-chromen-2-one High (H₂O) N/A 310–330 3.6–3.8 (m, –CH₂–), 4.9 (s, –OH)
(E)-4-((4-Chlorophenylimino)methyl)-7-methoxy-2H-chromen-2-one Moderate (EtOH) 161–163 350–370 3.85 (s, OCH₃), 8.3 (s, imino H)
4-Hydroxy-3-[(E)-3-phenylprop-2-enoyl]-2H-chromen-2-one Low (CHCl₃) N/A 360–380 7.2–7.8 (vinyl H), 10.2 (s, –OH)
  • Key Observations: Pyridinyl and phenylimino substituents reduce solubility compared to hydroxyethyl groups . Electron-withdrawing groups (e.g., Cl in ) increase melting points and redshift UV absorption. Chalcone derivatives exhibit extended conjugation, leading to longer λₘₐₓ values .

Biological Activity

4-Hydroxy-3-[(1E)-[(pyridin-3-yl)imino]methyl]-2H-chromen-2-one, also referred to as a coumarin derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which incorporates a pyridine moiety linked via an imine bond to a coumarin scaffold. The biological activity of this compound is primarily attributed to its potential antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The chemical formula for this compound is C15H10N2O3C_{15}H_{10}N_{2}O_{3} with a molecular weight of 266.256 g/mol. The structure consists of a coumarin core with a hydroxyl group and an imine linkage to a pyridine ring.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)15.625 - 62.5 μM
Enterococcus faecalis62.5 - 125 μM

The mechanism of action is believed to involve the inhibition of protein synthesis and interference with nucleic acid production, leading to bactericidal effects .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific pathways affected include:

  • Apoptosis Induction : Increased expression of pro-apoptotic factors.
  • Cell Cycle Arrest : G1 phase arrest observed in treated cell lines.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research indicates that the presence of the pyridine ring and the hydroxyl group on the coumarin scaffold are crucial for enhancing its bioactivity. Variations in substituents at different positions can lead to changes in potency and selectivity against specific biological targets .

Case Studies

  • Antibacterial Efficacy : A study showed that derivatives of this compound displayed improved antibacterial activity compared to standard antibiotics like ciprofloxacin, particularly against biofilms formed by MRSA .
  • Anticancer Properties : In another investigation, the compound was tested on human breast cancer cells, where it exhibited IC50 values significantly lower than those of conventional chemotherapeutics, suggesting it may serve as a promising candidate for further development .

Q & A

Q. What are the common synthetic routes for 4-hydroxy-3-[(1E)-[(pyridin-3-yl)imino]methyl]-2H-chromen-2-one, and how are intermediates characterized?

The compound is typically synthesized via condensation reactions. A general approach involves reacting 4-hydroxycoumarin with pyridin-3-ylamine derivatives under alcohol-mediated conditions to form the Schiff base (imine) linkage. For example, analogous methods use 4-hydroxycoumarin and substituted anilines in ethanol, followed by thioglycollic acid treatment to stabilize intermediates . Characterization includes:

  • FTIR : To confirm C=N stretching (1600–1650 cm⁻¹) and hydroxyl groups (broad peak ~3200 cm⁻¹).
  • NMR : ¹H NMR detects aromatic protons (δ 6.5–8.5 ppm) and the imine proton (δ ~8.2 ppm). ¹³C NMR identifies carbonyl carbons (δ ~160–170 ppm) .

Q. How can X-ray crystallography resolve ambiguities in the structural determination of this compound?

Single-crystal X-ray diffraction is critical for confirming the E-configuration of the imine group and π-π stacking interactions in the solid state. For similar coumarin derivatives, SHELX programs (e.g., SHELXL) refine structures using high-resolution data, resolving disorder in aromatic rings or hydrogen-bonding networks . Key parameters include:

  • R-factor : <0.05 for high reliability.
  • Hydrogen bonding : O–H···O and N–H···O interactions stabilize crystal packing .

Q. What spectroscopic methods are optimal for monitoring metal-ion interactions with this compound?

UV-Vis and fluorescence spectroscopy are used to study metal coordination (e.g., Cu²⁺, Zn²⁺). For instance, a pyrazole biscoumarin analog showed a fluorescence "turn-on" response for Zn²⁺ at λex = 365 nm, attributed to chelation-enhanced fluorescence (CHEF). Job’s plot analysis determines the stoichiometry (e.g., 1:1 or 2:1 ligand-metal ratio) .

Advanced Research Questions

Q. How can computational methods clarify conflicting data on metal-ion binding affinities?

Density Functional Theory (DFT) calculates binding energies and optimizes geometries of metal complexes. For example, studies on analogous coumarins with Mg²⁺/Zn²⁺ in water/ethanol show solvation effects alter stability constants (log K). Natural Bond Orbital (NBO) analysis identifies charge transfer mechanisms, resolving discrepancies between experimental and theoretical stability trends .

Q. What strategies address contradictions in biological activity data across studies?

  • Dose-response assays : Reproduce results under standardized conditions (e.g., pH 7.4, 37°C) to rule out solvent or temperature artifacts.
  • Molecular docking : Compare binding modes with targets (e.g., cyclooxygenase for anti-inflammatory activity) to validate structure-activity relationships.
  • Metabolic stability tests : Use liver microsomes to assess if rapid degradation explains inconsistent in vitro/in vivo results .

Q. How can corrosion inhibition mechanisms be systematically studied for this compound?

  • Electrochemical impedance spectroscopy (EIS) : Measures charge-transfer resistance (Rct) to quantify inhibition efficiency.
  • Adsorption isotherms : Fit data to Langmuir or Temkin models to determine binding constants.
  • DFT-based descriptors : Calculate EHOMO (electron-donating ability) and ELUMO (electron-accepting ability) to correlate molecular structure with inhibition performance .

Q. What advanced techniques optimize reaction yields in one-pot syntheses?

  • Green catalysis : Barium silicate nanoparticles (5–20 nm) in aqueous media enhance yields (>85%) via Brønsted acid sites.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) for imine formation.
  • In situ monitoring : Use Raman spectroscopy to track intermediate formation and adjust reagent ratios dynamically .

Methodological Guidance Table

Research AspectRecommended TechniquesKey ParametersReferences
Synthesis Condensation reaction in ethanolYield: 70–90%, purity by TLC
Structural Analysis X-ray diffraction (SHELXL)R-factor <0.05, hydrogen-bond distances
Metal Binding UV-Vis titration in DMSO/H2Oλmax shifts (Δλ >30 nm)
Corrosion Studies EIS in 2M H2SO4Inhibition efficiency (%)

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